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molecular formula C14H10F3NO2 B3052506 2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide CAS No. 42043-15-2

2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide

Cat. No. B3052506
M. Wt: 281.23 g/mol
InChI Key: DXZLRIRZSCXNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05905090

Procedure details

Imidazole (960 mg, 14 mmol) was added to N-(4-trifluoromethylphenyl)-2-acetoxy-benzamide (13 g, 40 mmol) in methanol (300 ml) and the solution stirred at room temperature for two hours. The white precipitate was filtered and dried giving 7.3 g (65%) of pure N-(4-trifluoromethylphenyl)-2-hydroxy-benzamide as a white solid.
Quantity
960 mg
Type
reactant
Reaction Step One
Name
N-(4-trifluoromethylphenyl)-2-acetoxy-benzamide
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[F:6][C:7]([F:28])([F:27])[C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:26])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22]C(=O)C)=[CH:10][CH:9]=1>CO>[F:6][C:7]([F:27])([F:28])[C:8]1[CH:9]=[CH:10][C:11]([NH:14][C:15](=[O:26])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[OH:22])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
N1C=NC=C1
Name
N-(4-trifluoromethylphenyl)-2-acetoxy-benzamide
Quantity
13 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NC(C1=C(C=CC=C1)OC(C)=O)=O)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NC(C1=C(C=CC=C1)O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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